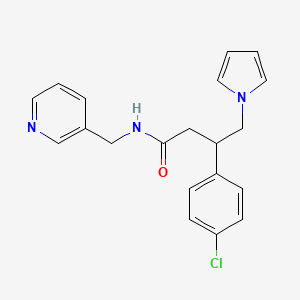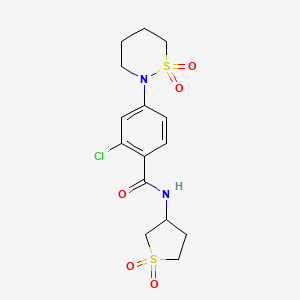![molecular formula C20H20N6O2S B12161036 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12161036.png)
4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a phenyl group, and a thiadiazole moiety. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole moiety, which is then coupled with a piperazine derivative. The reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
科学的研究の応用
4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It has shown promise as an antibacterial and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and thiadiazole-containing molecules. Examples are:
- 4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide
- 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide .
Uniqueness
What sets 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide apart is its unique combination of a piperazine ring and a thiadiazole moiety, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
特性
分子式 |
C20H20N6O2S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
4-phenyl-N-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H20N6O2S/c27-18(23-19-24-21-14-29-19)15-5-4-6-16(13-15)22-20(28)26-11-9-25(10-12-26)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,22,28)(H,23,24,27) |
InChIキー |
MALYUXHCOGWWCH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=NN=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12160957.png)

![8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B12160976.png)

![2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160984.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12160987.png)

![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12161000.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B12161001.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12161022.png)

![2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B12161027.png)
![6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12161028.png)
